molecular formula C22H27N5O B5795302 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B5795302
M. Wt: 377.5 g/mol
InChI Key: MYTVKXCUNCBDAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound. It features a benzimidazole core fused with a triazine ring, further substituted with a benzyl group and a morpholine moiety. This unique structure endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactionsThe morpholine moiety is then introduced via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced triazine rings .

Scientific Research Applications

1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its fused heterocyclic structure, combining the properties of benzimidazole, triazine, and morpholine. This combination results in a compound with distinct chemical reactivity and biological activity, making it a valuable molecule for research and industrial applications .

Biological Activity

1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzimidazole moiety and a morpholine group, which are known for their diverse pharmacological properties.

  • Molecular Formula: C23H29N5O
  • Molecular Weight: 391.5 g/mol
  • CAS Number: 925625-92-9

Anticancer Activity

Research indicates that compounds containing the benzimidazole framework exhibit notable anticancer properties. The presence of the morpholine group in this compound may enhance its ability to interact with various biological targets involved in cancer cell proliferation.

A study conducted by Hala Bakr El-Nassan demonstrated that similar tetrahydrotriazino-benzimidazole derivatives showed potent activity against human breast adenocarcinoma cell lines. The structure-activity relationship (SAR) suggested that substitutions at specific positions significantly influenced the anticancer efficacy of these compounds .

Antimicrobial Activity

The benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity.

In vitro studies have indicated that derivatives of benzimidazole can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The addition of morpholine enhances the solubility and bioavailability of these compounds, potentially increasing their therapeutic effects .

Antidepressant Activity

Compounds with triazine and benzimidazole structures have also been evaluated for antidepressant activity. The interaction with neurotransmitter systems such as serotonin and norepinephrine is crucial for their efficacy. Preliminary studies suggest that the incorporation of the morpholine group may influence the pharmacokinetics and pharmacodynamics of these compounds.

For instance, a series of derivatives were screened for their ability to inhibit serotonin reuptake and displayed promising results in animal models of depression. The findings indicate that modifications in the molecular structure can lead to enhanced antidepressant properties .

Case Studies and Research Findings

StudyFocusFindings
El-Nassan et al. (2012)AnticancerIdentified potent activity against breast cancer cell lines; SAR indicated importance of substituents.
Kazimierczuk (2002)AntimicrobialDemonstrated effectiveness against Stenotrophomonas maltophilia; highlighted structure's role in activity.
Primofiore et al. (2006)AntidepressantEvaluated various derivatives; some showed significant reduction in immobility time in FST models compared to standard drugs.

Properties

IUPAC Name

4-[2-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-2-6-19(7-3-1)16-26-17-25(11-10-24-12-14-28-15-13-24)18-27-21-9-5-4-8-20(21)23-22(26)27/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTVKXCUNCBDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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